methyl 3-[(5E)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate
Description
Methyl 3-[(5E)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate is a rhodanine-derived thiazolidinone featuring a conjugated (5E)-configured exocyclic double bond and a pyridin-3-yl substituent. Rhodanine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The compound’s structure includes:
- A thiazolidinone core with a 4-oxo and 2-thioxo functional group.
- A pyridin-3-ylmethylidene group at position 5, contributing to π-π stacking interactions in biological targets.
- A methyl propanoate ester at position 3, enhancing lipophilicity compared to carboxylic acid analogues .
Synthetic routes typically involve Knoevenagel condensation between rhodanine-3-propanoate esters and pyridine-3-carbaldehyde under basic conditions .
Properties
Molecular Formula |
C13H12N2O3S2 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
methyl 3-[(5E)-4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
InChI |
InChI=1S/C13H12N2O3S2/c1-18-11(16)4-6-15-12(17)10(20-13(15)19)7-9-3-2-5-14-8-9/h2-3,5,7-8H,4,6H2,1H3/b10-7+ |
InChI Key |
RPTGGMMQNHEJNJ-JXMROGBWSA-N |
Isomeric SMILES |
COC(=O)CCN1C(=O)/C(=C\C2=CN=CC=C2)/SC1=S |
Canonical SMILES |
COC(=O)CCN1C(=O)C(=CC2=CN=CC=C2)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(5E)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate typically involves the condensation of a thiazolidine derivative with a pyridine aldehyde under specific conditions. One common method includes the reaction of methyl 3-oxo-3-(pyridin-3-yl)propanoate with a thiazolidine-2-thione derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(5E)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the ester group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidine derivatives, and various substituted pyridine or ester derivatives.
Scientific Research Applications
Methyl 3-[(5E)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-[(5E)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Key Observations :
- Pyridine-based derivatives (e.g., pyridin-3-yl vs. pyridin-4-yl) exhibit positional isomerism that may alter binding affinity to biological targets .
- Aromatic heterocycles (thiophene, furan) enhance π-stacking but may reduce solubility compared to pyridine .
- Electron-donating groups (e.g., 4-methoxy) increase stability but may reduce reactivity in condensation reactions .
Side Chain Modifications
Key Observations :
- Ester vs. Acid : Methyl esters improve membrane permeability, while carboxylic acids enhance solubility and bioavailability .
Biological Activity
Methyl 3-[(5E)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate is a thiazolidinone derivative that has gained attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by various studies and data.
Chemical Structure and Properties
Molecular Formula : C₁₃H₁₂N₂O₃S₂
IUPAC Name : this compound
CAS Number : 329223-98-5
The compound features a thiazolidinone ring structure combined with a pyridine moiety, which is crucial for its biological activity. The presence of the thioxo group contributes to its reactivity and interaction with biological targets.
Synthesis of the Compound
The synthesis typically involves the condensation of 3-pyridinecarboxaldehyde with 2-thioxothiazolidin-4-one in the presence of a base, followed by reaction with methyl propanoate. This multi-step process often utilizes solvents like ethanol or methanol and catalysts such as potassium carbonate to enhance yield and purity.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various bacterial strains. Research indicates that it demonstrates potency against both Gram-positive and Gram-negative bacteria. For instance:
| Bacterial Strain | MIC (μM) | MBC (μM) |
|---|---|---|
| Staphylococcus aureus | 37.9 | 57.8 |
| Listeria monocytogenes | 248 | 372 |
| Escherichia coli | 248 | 372 |
The compound's activity often surpasses that of conventional antibiotics like ampicillin, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Antifungal Activity
In addition to its antibacterial properties, the compound also exhibits antifungal activity. It has been shown to be more effective than standard antifungal agents like ketoconazole and bifonazole against various fungal strains:
| Fungal Strain | MIC (μM) | MFC (μM) |
|---|---|---|
| Trichoderma viride | 480 | 640 |
| Aspergillus fumigatus | 285 | 380 |
The best activity was observed for specific derivatives of the compound, indicating its potential as a broad-spectrum antifungal agent .
Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays have demonstrated cytotoxic effects on various cancer cell lines, although detailed mechanisms remain to be elucidated. The compound has been associated with dual inhibition of COX enzymes, which are implicated in tumorigenesis .
Case Studies and Research Findings
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of several thiazolidinone derivatives, including methyl 3-(4-oxo-5-(pyridin-2-ymlidene)-2-thioxothiazolidin) against resistant bacterial strains. The results indicated that certain derivatives exhibited lower MIC values compared to traditional antibiotics .
- Cytotoxicity Assessment : Cytotoxicity tests were performed on human embryonic kidney cells (HEK293), revealing low cytotoxicity levels across tested concentrations (up to ), suggesting a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
